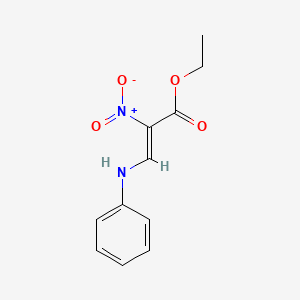

ethyl (2Z)-2-nitro-3-(phenylamino)prop-2-enoate

Description

Ethyl (2Z)-2-nitro-3-(phenylamino)prop-2-enoate is a nitro-substituted α,β-unsaturated ester featuring a phenylamino group at the β-position and a nitro group at the α-position. The (2Z)-configuration indicates the spatial arrangement of substituents around the double bond, which influences its reactivity, stereochemistry, and intermolecular interactions. This compound belongs to the class of enamino esters, which are widely studied for their synthetic utility in heterocyclic chemistry, pharmaceutical intermediates, and materials science.

Properties

IUPAC Name |

ethyl (Z)-3-anilino-2-nitroprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-17-11(14)10(13(15)16)8-12-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOJZPHFRXGBDD-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC=CC=C1)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl (2Z)-2-nitro-3-(phenylamino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with nitrobenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Ethyl (2Z)-2-nitro-3-(phenylamino)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₂N₂O₄

- Molecular Weight : 236.22 g/mol

- Functional Groups :

- Ethyl ester (-COOEt)

- Nitro group (-NO₂)

- Phenylamino group (-NHPh)

These functional groups influence the compound's reactivity and interaction with biological targets, making it a candidate for various applications.

Pharmaceutical Applications

-

Anticancer Activity :

Ethyl (2Z)-2-nitro-3-(phenylamino)prop-2-enoate has been investigated for its potential anticancer properties. Similar compounds have shown activity against cancer cell lines by interfering with critical cellular pathways. For instance, studies suggest that compounds with a nitro group can enhance the efficacy of existing cancer therapies by modulating gene expression involved in apoptosis and cell proliferation . -

Enzyme Inhibition :

The compound may act as an inhibitor of specific enzymes or receptors. Research indicates that structural analogs can bind to active sites on enzymes, altering their function and potentially leading to therapeutic effects . This property is crucial for drug design aimed at treating diseases characterized by dysregulated enzyme activity. -

Drug Development :

The unique structure of this compound positions it as a valuable scaffold for developing new drugs. Its ability to be modified at various functional groups allows for the synthesis of derivatives with enhanced biological activity or reduced toxicity .

Synthetic Applications

-

Organic Synthesis :

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as nucleophilic substitutions and cyclization processes . The presence of both nitro and phenylamino groups provides multiple sites for chemical modification. -

Material Science :

The compound's properties can be harnessed in the development of new materials, particularly in polymer chemistry where it may serve as a monomer or additive to enhance material properties .

Case Studies

-

Study on Anticancer Properties :

A study highlighted the potential of similar nitro-containing compounds in enhancing apoptosis in prostate cancer cells through modulation of EZH2 expression, suggesting that this compound could exhibit similar effects . -

Enzyme Interaction Studies :

Research into enzyme interactions indicated that compounds with similar structures could effectively inhibit target enzymes involved in cancer progression, further supporting the potential therapeutic applications of this compound .

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-nitro-3-(phenylamino)prop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The phenylamino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional diversity of prop-2-enoate derivatives allows for systematic comparisons. Key analogues include:

*Estimated via computational methods (e.g., ChemDraw or Gaussian).

Key Observations :

- Hydrogen Bonding: The phenylamino group (-NHPh) provides two hydrogen bond donors (N-H), contrasting with the single donor in the benzoylamino analogue (N-H in ) and none in ethyl cinnamate . This may improve crystal packing efficiency or solubility in polar solvents.

- Steric Effects: Bulky substituents like diethoxyphosphoryl (in ) or methoxy-methylphenyl (in ) reduce conformational flexibility, whereas the target compound’s nitro and phenylamino groups offer moderate steric hindrance.

Physicochemical Properties

- logP: The target compound’s predicted logP (~1.8) is lower than analogues with hydrophobic groups (e.g., 3.28 for the cyano derivative ), suggesting better aqueous solubility.

- Spectroscopic Signatures: The nitro group’s strong IR absorption near 1520–1350 cm⁻¹ (asymmetric stretching) and 870–830 cm⁻¹ (symmetric stretching) distinguishes it from carbonyl or cyano absorptions in analogues .

Crystallographic and Supramolecular Behavior

- Hydrogen-Bonding Networks: The target compound’s -NHPh group likely forms N-H···O hydrogen bonds with ester carbonyls, similar to patterns observed in benzoylamino derivatives . This contrasts with the weaker C-H···O interactions in ethyl cinnamate .

- Crystal Packing : Graph-set analysis (as in ) would predict R₂²(8) motifs for dimeric hydrogen bonds, whereas phosphoryl-containing analogues () may exhibit phosphonate-ester interactions.

Biological Activity

Ethyl (2Z)-2-nitro-3-(phenylamino)prop-2-enoate is an organic compound with significant biological activity attributed to its unique structural features, including a nitro group, an ethyl ester, and a phenylamino moiety. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂N₂O₄, with a molecular weight of 236.22 g/mol. The compound's structure allows for various interactions with biological targets, influencing its reactivity and biological functions .

1. Interaction Studies

Research indicates that this compound exhibits binding affinity to specific biological targets. Interaction studies suggest that it may influence enzyme activity or receptor interactions, leading to altered biological responses. This is crucial for understanding its pharmacodynamics and therapeutic potential .

2. Sensitization Potential

In silico models have been developed to predict the sensitizing potential of compounds similar to this compound. The Stimulation Index (SI) is used to assess sensitization, where an SI ≥ 3 indicates sensitizing properties. Such assessments are vital for evaluating the safety of cosmetic ingredients containing this compound .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique attributes:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-nitrobenzoate | Nitro group on a benzene ring | Simpler structure; lacks phenylamino functionality |

| Ethyl 3-(phenylamino)propanoate | Phenylamino group but no nitro functionality | Lacks the nitro group, altering reactivity |

| Methyl 3-nitroaniline | Nitro and amine groups | No ester functionality; different reactivity profile |

| Ethyl 4-nitrophenylacetate | Nitro group attached to a phenylacetate | Different ester structure; less complex |

This compound stands out due to its combination of both nitro and phenylamino functionalities along with an ethyl ester, which may confer unique chemical properties and biological activities not present in the other compounds listed .

Case Study 1: Anticorrosive Activity

Recent studies have explored the anticorrosive properties of enaminoesters derived from halogenated aniline, including derivatives of this compound. Testing through electrochemical methods demonstrated significant corrosion inhibition rates, suggesting potential industrial applications .

Case Study 2: Molecular Mechanism Investigations

Quantum chemical calculations have been employed to investigate the molecular mechanisms involving ethyl (Z)-3-phenyl-2-nitroprop-2-enoate in reactions with other compounds like 2-methoxyfuran. These studies revealed the formation of zwitterionic intermediates, contributing to a deeper understanding of its reactivity and interaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.